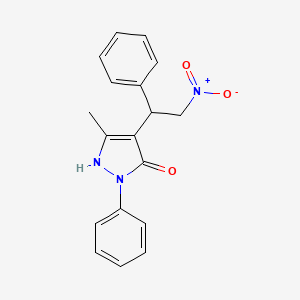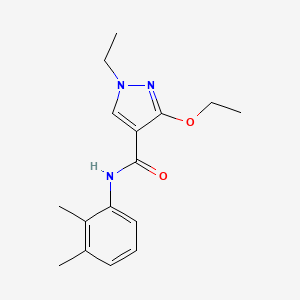![molecular formula C24H28N2O5 B2857830 (2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one CAS No. 869078-51-3](/img/structure/B2857830.png)
(2Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
PET Imaging and Enzyme Inhibition
- Potential in PET Imaging : Gao et al. (2013) synthesized a compound structurally related to (2Z)-2-(4-ethoxybenzylidene) for use as a PET imaging probe. This research indicates potential application in imaging specific enzymes like PIM1, relevant in cancer studies (Gao et al., 2013).
Bioactivity and Drug Design
- Bioactivity Studies : Gul et al. (2019) investigated new Mannich bases with piperazines, similar in structure to (2Z)-2-(4-ethoxybenzylidene), for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This research points towards its potential in drug design and bioactivity studies (Gul et al., 2019).
Anti-Inflammatory and Analgesic Properties
- Potential as Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds related to benzofurans for assessing their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. This indicates potential research applications in developing anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Sigma Receptor Ligands
- Sigma Receptor Ligand Development : Moussa et al. (2010) explored N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, structurally related to (2Z)-2-(4-ethoxybenzylidene), as sigma receptor ligands. This research highlights its potential use in the development of central nervous system receptor ligands (Moussa et al., 2010).
Antiviral Properties
- Exploration of Antiviral Properties : Wang et al. (2013) discovered diketopiperazine derivatives from marine-derived actinomycete with modest antiviral activities against influenza. This suggests the exploration of compounds like (2Z)-2-(4-ethoxybenzylidene) for antiviral properties (Wang et al., 2013).
Antimicrobial Activities
- Potential Antimicrobial Agents : Bektaş et al. (2007) studied triazole derivatives with structures similar to (2Z)-2-(4-ethoxybenzylidene) for antimicrobial activities. This research suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Synthesis and Structural Studies
- Synthesis and Structural Investigations : Various studies like Saito et al. (1997), Murphy et al. (1990), and Faizi et al. (2016) focus on the synthesis and structural characterization of compounds structurally similar to (2Z)-2-(4-ethoxybenzylidene). These studies are crucial for understanding the chemical properties and potential applications in materials science and drug design (Saito et al., 1997), (Murphy et al., 1990), (Faizi et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-30-18-5-3-17(4-6-18)15-22-23(29)19-7-8-21(28)20(24(19)31-22)16-26-11-9-25(10-12-26)13-14-27/h3-8,15,27-28H,2,9-14,16H2,1H3/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMZNDLWRBUEAX-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
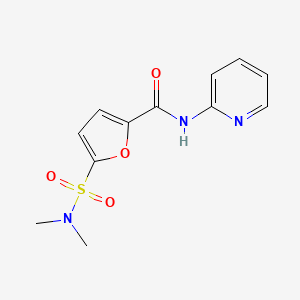

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
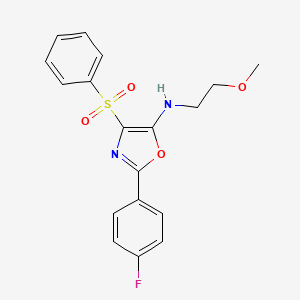

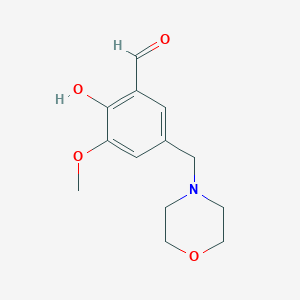
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
![3-allyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857760.png)
![N-[[4-(3-chlorophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2857762.png)
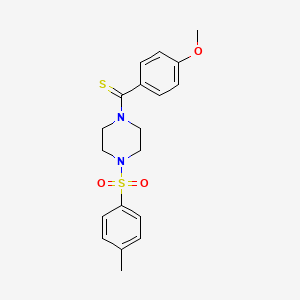
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2857765.png)
